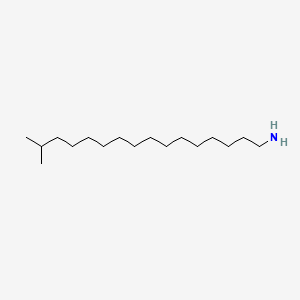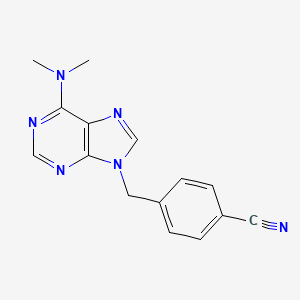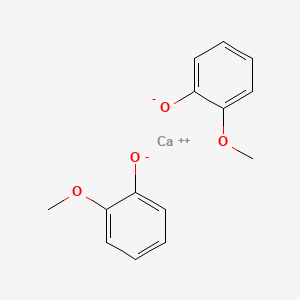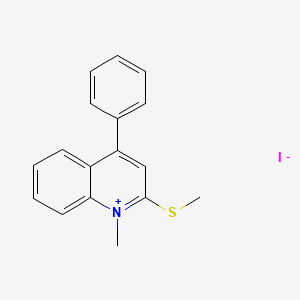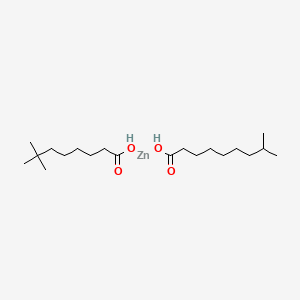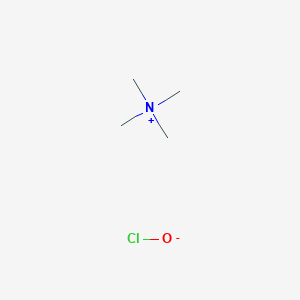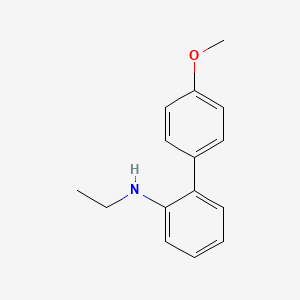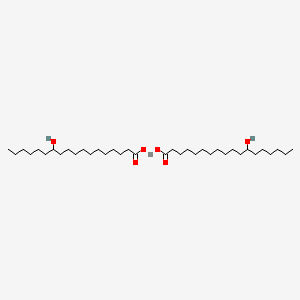
Copper tetrapropenylsuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper tetrapropenylsuccinate is a copper-based compound with the molecular formula C16H28O4Cu. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields. This compound is often used in research and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper tetrapropenylsuccinate can be synthesized through various methods. One common approach involves the reaction of copper salts with tetrapropenylsuccinic acid under controlled conditions. The reaction typically requires a solvent, such as ethanol or water, and is carried out at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or other separation techniques.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated systems and advanced purification techniques ensures consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Copper tetrapropenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper oxides and other by-products.
Reduction: It can be reduced to lower oxidation states of copper, often using reducing agents like hydrogen or hydrazine.
Substitution: The tetrapropenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, hydrazine, or sodium borohydride are used. These reactions often require a catalyst and are performed under inert atmospheres.
Substitution: Nucleophiles like amines, thiols, or halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper oxides, while reduction can produce copper(I) or copper(0) species. Substitution reactions result in the formation of various substituted copper complexes .
Wissenschaftliche Forschungsanwendungen
Copper tetrapropenylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in coupling reactions and the formation of heterocycles.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: this compound is used in the production of advanced materials, such as conductive inks and coatings, due to its excellent electrical properties.
Wirkmechanismus
The mechanism by which copper tetrapropenylsuccinate exerts its effects involves several molecular targets and pathways:
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell death.
Inhibition of Enzymes: Copper ions can inhibit various enzymes by binding to their active sites, disrupting their normal function.
Induction of Apoptosis: The compound can activate apoptosis signaling pathways, leading to programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Copper tetrapropenylsuccinate can be compared with other copper-based compounds, such as:
Copper(II) succinate: Similar in structure but lacks the tetrapropenyl groups, resulting in different reactivity and applications.
Copper(II) salicylate: Known for its anti-inflammatory properties, it differs in its biological activity and applications.
Copper(II) cinnamate: Used in the synthesis of various organic compounds, it has distinct chemical properties compared to this compound.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
94086-58-5 |
|---|---|
Molekularformel |
C16H20CuO4 |
Molekulargewicht |
339.87 g/mol |
IUPAC-Name |
copper;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate |
InChI |
InChI=1S/C16H22O4.Cu/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;/h5-12H,1-4H3,(H,17,18)(H,19,20);/q;+2/p-2/b9-5+,10-6+,11-7+,12-8+; |
InChI-Schlüssel |
YKOPUPIARNQPGE-HPDMOCHCSA-L |
Isomerische SMILES |
C/C=C/C(C(C(=O)[O-])(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Cu+2] |
Kanonische SMILES |
CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


